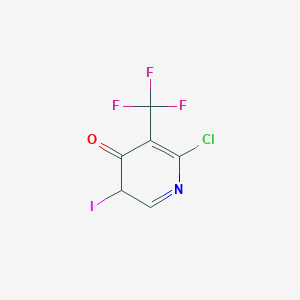
4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring substituted with a nitrobenzoyloxy group, making it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy typically involves the esterification of 4-nitrobenzoic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy. The reaction is carried out under mild conditions using a suitable catalyst and solvent. The process can be summarized as follows:
Esterification Reaction: 4-nitrobenzoic acid reacts with 2,2,6,6-tetramethyl-1-piperidinyloxy in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in biological systems due to its stable free radical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
類似化合物との比較
Similar Compounds
4-Nitrophenylchloroformate: Known for its antimicrobial and antioxidant activities.
4-Nitrobenzoyl chloride: Used in the preparation of polysubstituted furanonaphthoquinoines.
Uniqueness
4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy is unique due to its stable free radical properties, making it valuable in research involving radical chemistry and material science. Its structural features allow for diverse chemical modifications, enhancing its versatility in various applications.
特性
分子式 |
C16H21N2O5 |
|---|---|
分子量 |
321.35 g/mol |
InChI |
InChI=1S/C16H21N2O5/c1-15(2)9-13(10-16(3,4)18(15)22)23-14(19)11-5-7-12(8-6-11)17(20)21/h5-8,13H,9-10H2,1-4H3 |
InChIキー |
XTIGNKARWVLRNV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1[O])(C)C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)
![2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13726986.png)
![[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)



![Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727019.png)
![10-Nitroindolo[3,2,1-kl]phenoxazine](/img/structure/B13727025.png)

![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)

